

A Comprehensive Technical Guide to 2,4-Dimethylpentan-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylpentan-3-amine

Cat. No.: B1215981

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **2,4-Dimethylpentan-3-amine**, a primary aliphatic amine with applications in organic synthesis and as a potential building block in pharmaceutical development. This document includes key quantitative data, a detailed experimental protocol for its synthesis via reductive amination, and a visual representation of the synthetic pathway.

Core Molecular and Physical Properties

2,4-Dimethylpentan-3-amine, also known as 1-isopropyl-2-methylpropylamine, is a branched-chain aliphatic amine.^[1]^[2] Its structural characteristics contribute to its utility as a nucleophile and a precursor in the synthesis of more complex molecules.^[2]

Quantitative Data Summary

The fundamental physicochemical properties of **2,4-Dimethylpentan-3-amine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₁₇ N ^[1] ^[3] ^[4]
Molecular Weight	115.22 g/mol ^[3] ^[4]
CAS Number	4083-57-2 ^[1] ^[3]
Density	0.8 ± 0.1 g/cm ³ ^[5]
Boiling Point	123.2 ± 8.0 °C at 760 mmHg ^[1] ^[5]
Flash Point	22.3 ± 13.3 °C ^[1] ^[5]
Vapor Pressure	13.4 mmHg at 25°C ^[1]
LogP	1.97 - 2.326 ^[1] ^[5]
Appearance	Colorless to pale yellow liquid ^[2]

Synthesis of 2,4-Dimethylpentan-3-amine

A robust and common method for the synthesis of **2,4-Dimethylpentan-3-amine** is the reductive amination of its corresponding ketone, 2,4-dimethyl-3-pentanone. The Leuckart reaction is a classic example of such a transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.

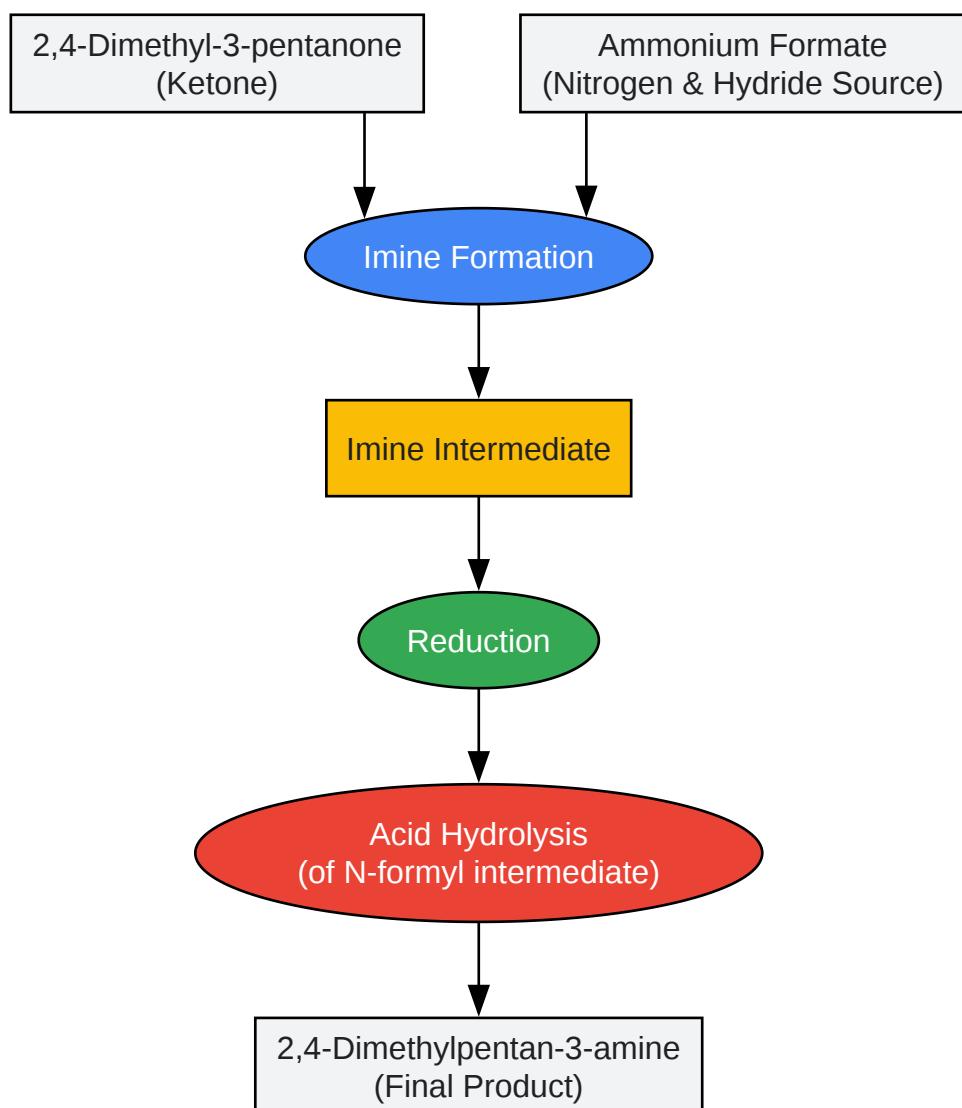
Experimental Protocol: Synthesis via Leuckart Reaction

The following is a generalized experimental protocol for the synthesis of **2,4-Dimethylpentan-3-amine** from 2,4-dimethyl-3-pentanone.

Materials:

- 2,4-dimethyl-3-pentanone
- Ammonium formate (or formamide and formic acid)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (e.g., 50%)

- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus


Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, a mixture of 2,4-dimethyl-3-pentanone and an excess of ammonium formate is prepared. Typically, a 2 to 5 molar excess of ammonium formate is used.
- **Heating:** The reaction mixture is heated to a temperature of 160-185°C. This temperature is maintained for several hours (typically 4-8 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Hydrolysis of the Intermediate:** After cooling, the reaction mixture contains the intermediate N-formyl derivative. To hydrolyze this intermediate to the desired primary amine, concentrated hydrochloric acid is carefully added, and the mixture is refluxed for several hours (typically 4-6 hours).
- **Work-up and Isolation:**
 - The acidic solution is cooled and then made strongly alkaline by the addition of a concentrated sodium hydroxide solution. This step neutralizes the excess acid and liberates the free amine.
 - The amine is then extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether, in a separatory funnel. The extraction is typically repeated three times to ensure a good yield.

- The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude **2,4-Dimethylpentan-3-amine** can be purified by fractional distillation to yield the final product.

Synthetic Pathway Visualization

The synthesis of **2,4-Dimethylpentan-3-amine** from 2,4-dimethyl-3-pentanone via reductive amination can be visualized as a two-step process: the formation of an imine intermediate followed by its reduction to the final amine product.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. CAS 4083-57-2: 2,4-Dimethyl-3-pantanamine | CymitQuimica [cymitquimica.com]
- 3. CAS 4083-57-2 | 2,4-dimethylpentan-3-amine - Synblock [synblock.com]
- 4. 3-Pantanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethyl-3-pantanamine | CAS#:4083-57-2 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,4-Dimethylpentan-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215981#2-4-dimethylpentan-3-amine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com